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molecular formula C17H24N2O3 B8503815 2-(4-Benzylpiperazin-1-yl)ethyl 3-oxobutanoate CAS No. 90096-22-3

2-(4-Benzylpiperazin-1-yl)ethyl 3-oxobutanoate

Cat. No. B8503815
M. Wt: 304.4 g/mol
InChI Key: DKLBFSUXYPKPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892875

Procedure details

4-Benzyl-1-piperazineethanol was reacted with diketene in the same manner as Reference Example 1-(2) to give 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate as an oil. Yield 90.2%. NMR(CDCl3)δ: 2.26(3H, s), 2.47(8H, s), 2.61(2H, t, J=6), 3.41(2H, s), 3.47(2H, s), 4.22(2H, t, J=6), 7.21(5H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]=[C:18]1[O:22][C:20](=[O:21])[CH2:19]1>>[C:20]([O:16][CH2:15][CH2:14][N:11]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:13][CH2:12]1)(=[O:21])[CH2:19][C:18]([CH3:17])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCN1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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